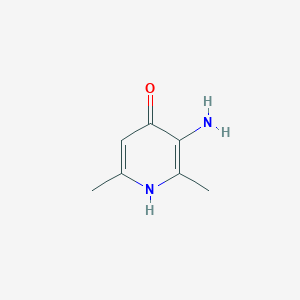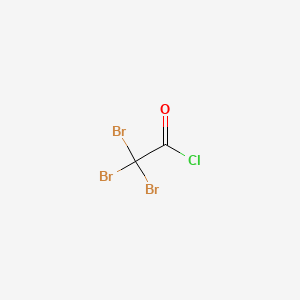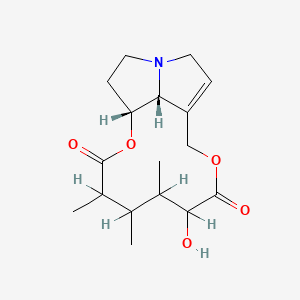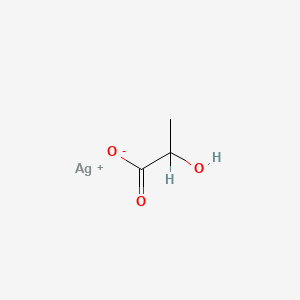
1,2-Dibromo-1,2-diphenylethane
Übersicht
Beschreibung
1,2-Dibromo-1,2-diphenylethane, also known as Stilbene dibromide, is an organic compound with the molecular formula C14H12Br2 . It is a white to light yellow-orange powder .
Synthesis Analysis
The synthesis of 1,2-Dibromo-1,2-diphenylethane involves the bromination of trans-1, 2-Diphenylethene (common name trans - stilbene). This reaction produces 1,2-dibromo-1,2-diphenylethane, which exists as three stereoisomers .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-1,2-diphenylethane consists of two phenyl groups attached to a central ethylene moiety with a bromine atom on each carbon of the ethylene group .Chemical Reactions Analysis
1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions. For instance, it undergoes electrochemical dehalogenation in acetonitrile . It also reacts with 9-substituted fluorenide ions in dimethyl sulfoxide . In addition, it can undergo E2 elimination on treatment with base to give only the E alkene .Physical And Chemical Properties Analysis
1,2-Dibromo-1,2-diphenylethane has a molecular weight of 340.05 g/mol . It is a solid with a melting point of 235-241 °C . It has a density of 1.613 g/cm³ .Wissenschaftliche Forschungsanwendungen
Electron-Transfer Mediation in Electrochemical Reactions
1,2-Dibromo-1,2-diphenylethane has been identified as a significant player in electrochemical reactions. Its role in facilitating electron transfer was observed during the electrocatalytic reduction processes, where it showed enhanced catalytic activity. This application is crucial in the field of organic electrochemistry, particularly in reactions aiming for high yields of specific organic compounds like trans-stilbene (Hosoi et al., 2011).
Catalysis on Modified Electrodes
The compound has been used to study catalysis on electrodes coated with specific polymeric films. The focus was on understanding how different modifications of electrodes, particularly with viologen groups, influence the reduction of 1,2-dibromo-1,2-diphenylethane. These studies are pivotal in the advancement of electroanalytical chemistry and the development of more efficient electrocatalytic processes (Coche & Moutet, 1987).
Study of Stereochemistry in Electrochemical Reduction
Research on 1,2-Dibromo-1,2-diphenylethane has also contributed significantly to the understanding of stereochemistry in electrochemical reactions. Studies focusing on its reduction at the mercury electrode provided insights into the stereochemical outcomes of such reductions, proposing a synchronous concerted mechanism for the process. This research is vital for synthetic chemistry, especially in designing reactions with desired stereochemical products (Inesi & Rampazzo, 1974).
Insights into Molecular Structure
Understanding the molecular structure of 1,2-Diphenylethane, a related compound, through gas-phase electron diffraction studies, has been essential in the field of structural chemistry. These studies offer significant insights into molecular geometry, which is fundamental in the synthesis and application of organic compounds (Shen, 1998).
Development of Synthetic Processes
The role of 1,2-Diphenylethane in various synthetic processes, including its reduction and alkylation reactions, has been extensively reviewed. These processes are crucial in the field of organic synthesis, contributing to the production of a wide range of chemical products (Tang Zhong-feng, 2010).
Applications in Cooling Crystallization
1,2-Diphenylethane's unique molecular structure makes it suitable for use in organic synthesis. Studies on its cooling crystallization processes, aimed at achieving high purity, offer significant advancements in industrial chemistry, particularly in terms of energy conservation and cost-effectiveness (Qi, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,2-dibromo-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESIQQTGWVOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884189 | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1,2-diphenylethane | |
CAS RN |
5789-30-0, 13440-24-9 | |
| Record name | 1,2-Dibromo-1,2-diphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1,2-diphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)










